N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-ethyl-1H-[1,2,3]triazole and a suitable pyrimidine derivative.
Substitution Reaction: The introduction of the 3-bromophenyl group is achieved through a nucleophilic substitution reaction. This involves reacting the triazolopyrimidine core with 3-bromophenylamine under suitable conditions, often in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazolopyrimidine core or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for drug development. It can be modified to enhance its biological activity and selectivity towards specific targets. Research has indicated its potential as an inhibitor of certain enzymes, making it a candidate for anticancer or antimicrobial agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazolopyrimidine core is known to interact with various biological pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- N-(3-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- N-(3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Uniqueness
The presence of the bromine atom in N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and biological activities.
Properties
IUPAC Name |
N-(3-bromophenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN6/c1-2-19-12-10(17-18-19)11(14-7-15-12)16-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENAPUIFRRFLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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